Dichloro(3,3-diphenylpropyl)arsane
Description
Dichloro(3,3-diphenylpropyl)arsane is an organoarsenic compound characterized by a central arsenic atom bonded to two chlorine atoms and a 3,3-diphenylpropyl group. Organoarsenicals are notable for their reactivity, toxicity, and applications in niche chemical synthesis or material science .
Properties
Molecular Formula |
C15H15AsCl2 |
|---|---|
Molecular Weight |
341.1 g/mol |
IUPAC Name |
dichloro(3,3-diphenylpropyl)arsane |
InChI |
InChI=1S/C15H15AsCl2/c17-16(18)12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI Key |
HNTPRQLHCQDUCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC[As](Cl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloro(3,3-diphenylpropyl)arsane typically involves the reaction of 3,3-diphenylpropylamine with arsenic trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the arsenic trichloride. The general reaction scheme is as follows:
3,3-diphenylpropylamine+AsCl3→this compound+HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid oxidation of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Dichloro(3,3-diphenylpropyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound to arsine derivatives.
Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium alkoxides or Grignard reagents are employed for substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides and related compounds.
Reduction: Arsine derivatives.
Substitution: Various substituted arsenic compounds depending on the nucleophile used.
Scientific Research Applications
Dichloro(3,3-diphenylpropyl)arsane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic applications, including anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dichloro(3,3-diphenylpropyl)arsane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. The molecular targets and pathways involved include:
Protein thiol groups: Binding to cysteine residues in proteins.
Enzyme inhibition: Inhibition of key enzymes involved in cellular metabolism.
Comparison with Similar Compounds
Structural and Functional Differences
- Central Atom Variation: Replacing arsenic in this compound with silicon (as in Dichloro(3-phenylpropyl)silane) reduces toxicity but alters reactivity.
- Functional Group Influence: Amide and urea derivatives (e.g., N-(3,3-Diphenylpropyl)-2-(methylthio)nicotinamide) exhibit distinct biological activities compared to halogenated organoarsenicals. These compounds interact with metabolic enzymes or receptors, making them candidates for drug development .
- Substituent Effects: The presence of fluorine in N1-(3,3-diphenylpropyl)-N2-(4-fluorophenyl)oxalamide enhances binding affinity to biological targets compared to non-fluorinated analogs .
Toxicity and Environmental Impact
- Arsenic vs. Silicon: Arsenic compounds are generally more toxic than their silicon counterparts. For example, Dichloro(3-phenylpropyl)silane is classified as a research chemical with low acute toxicity, while organoarsenicals may face strict regulatory controls .
- Chlorinated Analogs : Dichloro compounds like 1,2-dichloropropane (CAS 78-99-9) are listed in EPA databases for environmental persistence, suggesting that this compound may also require careful handling .
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